1-(1-acetyl-4-piperidinyl)-4-(2-pyridinyl)piperazine
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Overview
Description
1-(1-acetyl-4-piperidinyl)-4-(2-pyridinyl)piperazine, commonly known as APPIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APPIP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, physiological effects, and biochemical properties.
Mechanism of Action
The mechanism of action of APPIP is not fully understood, but it is believed to act as a dopamine and serotonin receptor agonist. APPIP may also affect the release and reuptake of these neurotransmitters, leading to changes in their concentration in the brain. The exact mechanism of action of APPIP is still under investigation.
Biochemical and Physiological Effects:
APPIP has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain activity. APPIP has also been shown to have anxiolytic and antidepressant effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of APPIP.
Advantages and Limitations for Lab Experiments
APPIP has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, APPIP also has some limitations, including its potential toxicity, the need for careful handling, and the need for further research to fully understand its effects.
Future Directions
There are several future directions for research on APPIP, including further investigation of its mechanism of action, its potential therapeutic applications, and its effects on different neurotransmitter systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of APPIP, as well as its potential toxicity and safety profile. Overall, APPIP has significant potential for further research and development in the field of neuroscience and pharmacology.
Synthesis Methods
APPIP can be synthesized through several methods, including the reaction of piperazine with acetyl chloride and 2-pyridinecarboxaldehyde. Other methods involve the use of different reagents, solvents, and catalysts. The synthesis of APPIP requires careful attention to the reaction conditions, as the yield and purity of the final product can be affected by various factors.
Scientific Research Applications
APPIP has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. APPIP has also been studied for its effects on the central nervous system, particularly its interaction with dopamine and serotonin receptors. Recent studies have also suggested that APPIP may have potential applications in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-14(21)18-8-5-15(6-9-18)19-10-12-20(13-11-19)16-4-2-3-7-17-16/h2-4,7,15H,5-6,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZVEWUXHHRHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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